An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride
An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride
Introduction
4-Methylisatoic anhydride (CAS 63480-11-5), systematically named 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1] As a derivative of isatoic anhydride, it serves as a versatile and highly reactive building block, particularly in the construction of fused heterocyclic systems. Its structure, featuring a strained N-carboxyanhydride fused to a toluene backbone, endows it with a unique reactivity profile dominated by nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, mechanistic pathways, and key applications, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.[2][3][4]
Physicochemical and Spectroscopic Profile
The physical and chemical identity of 4-Methylisatoic anhydride is fundamental to its handling and application in synthesis. The methyl group on the aromatic ring subtly influences its properties compared to the parent isatoic anhydride.
Chemical Identity and Properties
Key identifying information and physical properties are summarized below. The compound is typically a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.
| Property | Value | Source(s) |
| CAS Number | 63480-11-5 | [1][5][6] |
| Molecular Formula | C₉H₇NO₃ | [1][5] |
| Molecular Weight | 177.16 g/mol | [1][5] |
| IUPAC Name | 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |
| Appearance | Solid | N/A |
| Melting Point | 228 °C (with decomposition) | [1][7] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [7] |
| Storage | Inert atmosphere, Room Temperature | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 4-Methylisatoic anhydride. While specific spectra are proprietary, the expected characteristics can be reliably predicted based on its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (e.g., a singlet, a doublet, and a doublet of doublets). Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm. Amide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 148-165 ppm, corresponding to the carbamate and anhydride carbonyls. Aromatic Carbons (Ar-C): Six signals in the aromatic region (~115-145 ppm), four of which are protonated (CH) and two are quaternary (C). Methyl Carbon (-CH₃): A single signal in the aliphatic region, ~20-22 ppm. |
| Infrared (IR) | N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹. C=O Stretches: Two strong, characteristic carbonyl absorption bands around 1770 cm⁻¹ (anhydride) and 1720 cm⁻¹ (carbamate), indicative of the anhydride moiety. C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range, typical for the aromatic ring. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight. Fragmentation: A characteristic loss of CO₂ (44 Da) to give a fragment at m/z = 133 is expected upon ionization, reflecting the lability of the anhydride structure. |
Core Reactivity and Mechanistic Insights
The chemistry of 4-Methylisatoic anhydride is governed by the high electrophilicity of its two carbonyl carbons, making it an excellent acylating agent. Nucleophilic attack invariably leads to the irreversible opening of the heterocyclic ring, a process driven by the release of ring strain and the formation of stable carbon dioxide.[8]
The Mechanism of Nucleophilic Acyl Substitution
The reaction with a generic nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism. The causality is clear: the nucleophile preferentially attacks one of the two electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond, which ultimately leads to decarboxylation and the formation of a substituted 2-amino-4-methylbenzoic acid derivative.
Caption: General mechanism of nucleophilic attack on 4-Methylisatoic anhydride.
Key Reactions and Experimental Protocols
The reaction with primary or secondary amines is one of the most important transformations of 4-Methylisatoic anhydride, providing direct access to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates for the synthesis of quinazolinones and other pharmacologically active heterocycles.[2][3] The reaction is typically rapid and exothermic.
Protocol: Synthesis of N-benzyl-2-amino-4-methylbenzamide This protocol is a self-validating system; the reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC analysis.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-isatoic anhydride (1.77 g, 10 mmol).
-
Solvent: Add a suitable aprotic solvent, such as acetonitrile or THF (30 mL).
-
Reagent Addition: While stirring, add benzylamine (1.09 mL, 10 mmol) dropwise at room temperature. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is driven by the high nucleophilicity of the amine.
-
Reaction: Stir the mixture at room temperature. Effervescence (CO₂) should be observed. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield the pure N-benzyl-2-amino-4-methylbenzamide.
Reaction with alcohols (alcoholysis) or water (hydrolysis) follows a similar mechanistic pathway to aminolysis, yielding the corresponding esters (2-amino-4-methylbenzoates) or the carboxylic acid (2-amino-4-methylbenzoic acid), respectively, along with CO₂.[8][9] These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and water and may require mild heating or catalysis.[10]
Applications in Synthetic Chemistry
The primary utility of 4-Methylisatoic anhydride lies in its role as a precursor to complex molecular architectures, particularly in drug discovery.
Synthesis of Quinazolinones
Quinazolinones are a class of fused heterocycles that form the core of numerous approved drugs with diverse activities (e.g., anticonvulsant, anti-inflammatory, anticancer). 4-Methylisatoic anhydride is an ideal starting material for their synthesis via multicomponent reactions.[2][3][4]
A common strategy involves a one-pot, three-component reaction between 4-Methyl-isatoic anhydride, a primary amine, and an aldehyde.[11] This powerful approach rapidly builds molecular complexity.
Caption: Workflow for the synthesis of quinazolinones.
This synthetic route is highly valued for its atom economy and operational simplicity, aligning with the principles of green chemistry.[2]
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of 4-Methylisatoic anhydride is paramount for laboratory safety. The information below is based on the general class of isatoic anhydrides.
| Hazard Category | Precautionary Measures |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |
| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |
| Ingestion | May be harmful if swallowed. Do not ingest. |
| Reactivity | Reacts with water and strong bases. Incompatible with strong oxidizing agents. |
| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] |
Conclusion
4-Methylisatoic anhydride is a powerful synthetic intermediate whose chemical properties are defined by its inherent ring strain and electrophilicity. Its predictable reactivity with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the efficient synthesis of 2-aminobenzamide derivatives and, by extension, the medicinally important quinazolinone scaffold. A thorough understanding of its reactivity, combined with appropriate safety protocols, enables researchers to leverage this versatile building block for the rapid development of novel chemical entities.
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Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. ResearchGate. [Link]
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Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435. [Link]
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Synthesis of quinazolinone derivatives. ResearchGate. [Link]
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Aminolysis of Acid Anhydrides. YouTube. [Link]
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Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]
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Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. [Link]
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Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. [Link]
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Aminolysis of Acid Anhydrides in Water. ElectronicsAndBooks. [Link]
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Anhydride Hydrolysis. YouTube. [Link]
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Attacking Acid Anhydrides with Hard & Soft Nucleophiles. YouTube. [Link]
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Figure 1. Isatoic Anhydride
Figure 2. 4-Methyl-isatoic Anhydride
